6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine
Overview
Description
6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C9H7Cl2N3 and a molecular weight of 228.08 g/mol . It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of allyl and dichloro substituents. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours, followed by extraction with ethyl acetate and purification to obtain the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[1,5-a]pyrimidine ring can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding epoxides or reduction to yield saturated derivatives.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
5,7-Dichloropyrazolo[1,5-a]pyrimidine: Lacks the allyl group, making it less versatile in certain synthetic applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with different functional groups and applications.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with unique thermal stability and detonation performance.
The uniqueness of this compound lies in its allyl and dichloro substituents, which provide distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
5,7-dichloro-6-prop-2-enylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c1-2-3-6-8(10)13-7-4-5-12-14(7)9(6)11/h2,4-5H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMUABCHMECJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N2C(=CC=N2)N=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207097 | |
Record name | 5,7-Dichloro-6-(2-propen-1-yl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865188-51-8 | |
Record name | 5,7-Dichloro-6-(2-propen-1-yl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865188-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-6-(2-propen-1-yl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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